molecular formula C5H12ClNO3 B13611353 (S)-methyl 4-amino-3-hydroxybutanoate hydrochloride

(S)-methyl 4-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B13611353
M. Wt: 169.61 g/mol
InChI Key: PFTJXLJKGLUWMY-WCCKRBBISA-N
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Description

Methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (3S)-4-amino-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, large-scale purification methods, such as distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of methyl (3S)-4-oxo-3-hydroxybutanoate.

    Reduction: Formation of methyl (3S)-4-amino-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-4-amino-3-hydroxybutanoate
  • Methyl (3S)-4-amino-3-hydroxybutanoate sulfate
  • Methyl (3S)-4-amino-3-hydroxybutanoate phosphate

Uniqueness

Methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl (3S)-4-amino-3-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

PFTJXLJKGLUWMY-WCCKRBBISA-N

Isomeric SMILES

COC(=O)C[C@@H](CN)O.Cl

Canonical SMILES

COC(=O)CC(CN)O.Cl

Origin of Product

United States

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